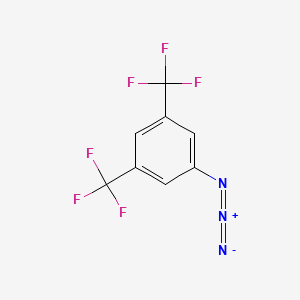

1-Azido-3,5-bis(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

85862-50-6 |

|---|---|

Formule moléculaire |

C8H3F6N3 |

Poids moléculaire |

255.12 g/mol |

Nom IUPAC |

1-azido-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H |

Clé InChI |

SINHLVVTMGHDAW-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1C(F)(F)F)N=[N+]=[N-])C(F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for 1 Azido 3,5 Bis Trifluoromethyl Benzene

Precursor Synthesis and Starting Materials

The principal and most direct precursor for the synthesis of 1-azido-3,5-bis(trifluoromethyl)benzene is 3,5-bis(trifluoromethyl)aniline (B1329491) . This starting material is commercially available and serves as the foundation for the introduction of the azide (B81097) group via diazotization. The two trifluoromethyl groups on the aniline (B41778) ring are strong electron-withdrawing groups, which influence the reactivity of the aromatic amine.

Alternative precursors, such as 3,5-bis(trifluoromethyl)bromobenzene (B1265498) or other halo-analogs, could theoretically be employed for nucleophilic aromatic substitution routes, although this is less commonly reported for this specific compound. The synthesis of these precursors often starts from 1,3-bis(trifluoromethyl)benzene. For instance, 3,5-bis(trifluoromethyl)bromobenzene can be prepared, which in turn can be converted to a Grignard reagent and subsequently acetylated to form precursors for other derivatives. orgsyn.org

Nucleophilic Substitution Reactions for Azide Formation

The most common and direct method for synthesizing this compound involves a two-step sequence starting from 3,5-bis(trifluoromethyl)aniline:

Diazotization: The primary aromatic amine, 3,5-bis(trifluoromethyl)aniline, is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (typically 0–5 °C) to form the corresponding, unstable diazonium salt, 3,5-bis(trifluoromethyl)benzenediazonium chloride . rsc.org The strong electron-withdrawing nature of the trifluoromethyl groups can affect the stability and reactivity of this diazonium intermediate. acs.org

Azidation: The in-situ generated diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to yield the final product, this compound. rsc.orgsmolecule.com

A general procedure for this type of transformation involves suspending the aniline derivative in water and acid, cooling the mixture, and then adding an ice-cold solution of sodium nitrite. rsc.org After the diazotization is complete, a solution of sodium azide is added dropwise while maintaining the low temperature. rsc.org The reaction is then allowed to warm, and the product is extracted with an organic solvent. rsc.org

While nucleophilic aromatic substitution on an aryl halide like 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium azide is a conceivable route, this pathway is generally challenging on electron-deficient rings unless they are activated by even stronger electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. For the target compound, the diazotization-azidation sequence is the more prevalent and efficient method. smolecule.comgoogle.com

It is important to distinguish the synthesis of the target aryl azide from its isomer, 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene . The latter is synthesized via a standard Sₙ2 nucleophilic substitution, where 3,5-bis(trifluoromethyl)benzyl chloride or bromide is reacted with sodium azide. acs.orgresearchgate.net This reaction proceeds readily due to the benzylic nature of the halide.

Process Optimization and Scalability in Synthesis

While specific process optimization studies for the diazotization of 3,5-bis(trifluoromethyl)aniline are not extensively detailed in the literature, general principles for scaling up azide synthesis are highly relevant, particularly concerning safety and efficiency. Much of the detailed process development work has been published for the isomeric 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene , and the principles can be informative for aryl azide synthesis. acs.orgresearchgate.net

In a laboratory or pilot-plant setting, the synthesis is typically performed as a batch process. For the related synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene, optimization involved screening various polar aprotic solvents. acs.org Dimethyl sulfoxide (B87167) (DMSO) was found to be highly effective. acs.org A high-yielding (94%) batch process was developed using a solution of the benzyl (B1604629) chloride in DMSO added to a suspension of sodium azide in a DMSO/water mixture. acs.org The workup procedure involves dilution with a nonpolar solvent like heptane (B126788) and washing with water to remove salts and the high-boiling solvent. acs.org

For the diazotization route to this compound, key parameters for optimization in a batch process would include:

Temperature Control: Strict maintenance of low temperatures (0-5 °C) during diazotization and azide addition is critical to prevent decomposition of the diazonium salt and minimize side reactions. rsc.org

Reagent Stoichiometry: Precise control over the amounts of aniline, sodium nitrite, acid, and sodium azide is necessary to ensure complete conversion and high purity.

Mixing: Efficient agitation is important, especially if the aniline salt or diazonium salt has limited solubility.

Continuous flow chemistry offers significant advantages for hazardous reactions like diazotization and azidation, primarily through enhanced safety and process control. The use of microreactors or tubular reactors allows for:

Superior Heat Transfer: The high surface-area-to-volume ratio enables precise and rapid temperature control, which is crucial for managing the exothermic nature of these reactions and the instability of diazonium intermediates. acs.org

Improved Safety: The small reaction volumes at any given time significantly reduce the risk associated with the accumulation of explosive diazonium salts or the formation of volatile and toxic hydrazoic acid. researchgate.net

Rapid Mixing and Short Residence Times: Efficient mixing and precise control over reaction time can lead to higher yields and purities by minimizing the formation of byproducts. nih.gov

A major safety concern in azide synthesis is the potential formation of hydrazoic acid (HN₃) , a highly toxic, volatile, and explosive compound. Hydrazoic acid can be formed when sodium azide is exposed to acidic conditions, which are present during the diazotization-azidation sequence.

Mitigation Strategies:

pH Control: Maintaining careful control over the pH during the reaction and workup is essential. The diazonium salt solution is typically kept strongly acidic, and the sodium azide solution is added to it, which helps to ensure the azide reacts quickly rather than being protonated.

Temperature Management: Keeping the reaction temperature low reduces the volatility of hydrazoic acid, minimizing its concentration in the reactor headspace. acs.org

Ventilation: All operations should be conducted in a well-ventilated fume hood to prevent exposure to toxic vapors. rsc.org

Continuous Flow Reactors: As mentioned, flow chemistry is an excellent engineering control. By running the reaction liquid-filled without a vapor headspace, the dangers associated with volatile and explosive intermediates are significantly reduced. acs.orgresearchgate.net This is considered a superior safety approach for large-scale production.

Synthesis of Related Fluorinated Aryl Azides

The synthesis of other fluorinated aryl azides follows similar principles, primarily the diazotization of a corresponding fluoro- or trifluoromethyl-substituted aniline followed by reaction with sodium azide. The electronic properties of the fluorine substituents can influence the reaction conditions and the stability of the diazonium intermediates.

For example, the synthesis of various aryl azides, including those with fluorine substituents, has been reviewed. ucla.edu The diazotization-azidation process is a widely applicable method. scielo.br One-pot procedures starting directly from anilines have also been developed to streamline the synthesis. researchgate.net For instance, a general method for synthesizing aromatic azides involves suspending the aniline in aqueous HCl, performing the diazotization with NaNO₂, and then adding NaN₃. rsc.org This method has been applied to a wide range of substituted anilines.

The table below summarizes the synthesis of some related fluorinated aryl azides, highlighting the common precursor and general method.

| Target Compound | Precursor | General Method |

| 1-Azido-4-fluorobenzene | 4-Fluoroaniline | Diazotization-Azidation |

| 1-Azido-3-(trifluoromethyl)benzene | 3-(Trifluoromethyl)aniline | Diazotization-Azidation |

| 1-Azido-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | Diazotization-Azidation |

| 1-Azido-2,4,6-trifluorobenzene | 2,4,6-Trifluoroaniline | Diazotization-Azidation |

Reactivity and Mechanistic Studies of 1 Azido 3,5 Bis Trifluoromethyl Benzene

1,3-Dipolar Cycloaddition Reactions

1-Azido-3,5-bis(trifluoromethyl)benzene is a versatile reagent in 1,3-dipolar cycloaddition reactions, a powerful class of transformations for synthesizing five-membered heterocyclic rings. The azide (B81097) functional group acts as a 1,3-dipole, capable of reacting with various unsaturated systems known as dipolarophiles. The two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly influence the electronic properties of the azide, impacting its reactivity and the stability of the resulting products. This article explores the participation of this specific aryl azide in several key types of cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound and Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazole rings from an azide and a terminal alkyne. This compound serves as an excellent azide component in this reaction, valued for the unique electronic properties conferred by its trifluoromethyl groups. smolecule.com This reaction is noted for its reliability, high yields, and mild reaction conditions. smolecule.com

The general transformation involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst, which selectively produces the 1,4-disubstituted 1,2,3-triazole isomer.

Regioselectivity Investigations (e.g., 1,4- vs. 1,5-disubstitution)

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed pathway almost exclusively affords the 1,4-regioisomer. mdpi.comrsc.org

This high degree of control stems from the reaction mechanism. The process is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide in a stepwise manner. Computational studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a six-membered copper-containing intermediate. The coordination of the copper to the alkyne alters the mechanism from a concerted process to a polar, stepwise one, significantly lowering the activation energy for the pathway leading to the 1,4-isomer compared to the 1,5-isomer. rsc.orgacs.org This energetic preference ensures the selective formation of the 1,4-disubstituted product when reacting with azides like this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes as the alkyne component. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition, which significantly lowers the activation energy and allows the reaction to proceed rapidly at ambient temperatures without a catalyst. magtech.com.cnnih.gov

The reactivity in SPAAC is governed by an inverse electron-demand mechanism, where the reaction rate is accelerated by using electron-deficient azides. synaffix.comnih.gov Consequently, this compound, with its strongly electron-withdrawing CF₃ groups, is an ideal substrate for this transformation. Studies have shown that the reaction rates of electron-deficient aryl azides with aliphatic cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) are tremendously accelerated compared to electron-neutral or electron-rich azides. synaffix.comnih.gov This enhanced reactivity makes the compound particularly useful for applications where the introduction of a copper catalyst is undesirable, such as in biological systems. d-nb.infonih.gov

Thermal Azide-Alkene Cycloaddition and Triazoline Formation

In the absence of a catalyst, azides can undergo thermal 1,3-dipolar cycloaddition with alkenes to form Δ²-1,2,3-triazoline rings. researchgate.netrsc.orgrsc.org This reaction is a classical Huisgen cycloaddition. Unlike the reaction with alkynes, this process typically requires elevated temperatures. The reaction of an aryl azide like this compound with an alkene dipolarophile would proceed via a concerted, asynchronous transition state. rsc.org

However, the resulting triazoline ring is often thermally unstable and can undergo further reactions, such as the loss of dinitrogen (N₂) to form aziridines or rearrangement to form imines. researchgate.netrsc.org The stability of the triazoline product is a significant challenge. Recent studies have shown that using deep eutectic solvents (DES) can increase the stability of the triazoline products, allowing for their isolation in good yields on a multi-gram scale. rsc.orgrsc.org The regioselectivity of the thermal cycloaddition is dictated by electronic factors, often leading to a mixture of regioisomers, in contrast to the high selectivity of the CuAAC reaction. rsc.org

Cycloadditions with Other Dipolarophiles (e.g., Enamines, Ketones, Aldehydes)

The reactivity of this compound extends to cycloadditions with dipolarophiles other than alkynes and simple alkenes, notably carbonyl compounds and their derivatives. These reactions provide metal-free pathways to highly substituted triazoles or other nitrogen-containing heterocycles.

Enamines and Enolates: Aryl azides react readily with enamines and enolates (generated in situ from ketones or 1,3-dicarbonyl compounds under basic conditions) in a [3+2] cycloaddition. cnr.itrsc.orgresearchgate.net This reaction typically proceeds with high regioselectivity. The initial cycloaddition forms a triazoline intermediate which can then eliminate a leaving group (e.g., an amine or water) to aromatize into a stable, 1,4,5-trisubstituted 1,2,3-triazole. acs.orgnih.gov The electron-deficient nature of this compound makes it a suitable partner for these reactions with electron-rich enolates. rsc.org

Aldehydes and Ketones: Under basic conditions, aldehydes and ketones can form enolates that participate in cycloaddition with aryl azides. rsc.org The resulting 5-hydroxytriazoline intermediate can be unstable and may rearrange to form aryl amides with the extrusion of N₂. rsc.org This provides a method for amide synthesis that is particularly efficient for electron-deficient aryl azides. In other cases, particularly with intramolecular reactions under acidic conditions, alkyl azides can react with ketones in a process known as the Schmidt reaction to yield lactams. acs.orgwikipedia.org

Nitrene Chemistry and Decompositions

The generation of the highly reactive 3,5-bis(trifluoromethyl)phenylnitrene intermediate through the decomposition of this compound is a central aspect of its chemistry. This nitrene species can be formed through both thermal and photochemical pathways, leading to a variety of subsequent reactions.

Aryl azides are known to undergo denitrogenation upon thermal or photochemical stimulation to produce aryl nitrenes. In the case of this compound, this process yields the corresponding 3,5-bis(trifluoromethyl)phenylnitrene. The stability and reactivity of the azide are influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups on the benzene (B151609) ring.

Thermal Decomposition: The thermal stability of azido (B1232118) compounds is a critical factor in their handling and reactivity. For a structurally related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, thermal decomposition has been observed to occur at 157 °C, with a significant energy release of 586 J/g. acs.org This suggests that the azido group in a trifluoromethyl-substituted benzene environment is susceptible to thermal decomposition, a common pathway for nitrene formation. The thermal decomposition of azido-based nitrogen-rich compounds is an exothermic process, with the heat released per mole of decomposed azido groups being in the range of 314–397 kJ.

Photochemical Decomposition: The photochemical reactivity of fluorinated aromatic amines, such as 3,5-diamino-trifluoromethyl-benzene, has been studied, revealing that irradiation can lead to transformations of the functional groups attached to the trifluoromethyl-substituted ring. nih.gov While specific photochemical studies on this compound are not detailed in the provided information, the general principles of aryl azide photochemistry suggest that UV irradiation would lead to the extrusion of dinitrogen and the formation of the corresponding nitrene.

The denitrogenation process can be summarized by the following general reaction:

Ar-N3 + hν or Δ → Ar-N + N2

Once formed, the 3,5-bis(trifluoromethyl)phenylnitrene can undergo various reactions, including intramolecular insertions into C-H and N-H bonds if suitable substrates are available in the molecular structure. While specific examples involving this particular nitrene are not provided in the search results, the principles of nitrene chemistry suggest these pathways are plausible.

Intramolecular N-H Insertion: Similarly, if an N-H bond is present within the same molecule, the nitrene can insert into it to form a hydrazine (B178648) derivative. Biocatalytic strategies have been developed for asymmetric N-H carbene insertion reactions, highlighting the feasibility of such transformations. nih.gov

The reactivity of organic azides can be modulated and controlled through the use of transition metal catalysts. mdpi.com These catalysts can facilitate nitrene transfer reactions to a variety of substrates, often with high selectivity and under milder conditions than direct thermal or photochemical methods. While specific studies detailing the use of this compound in such reactions are not extensively covered, the general mechanisms are well-established.

Transition metal complexes can react with aryl azides to form metal-nitrene intermediates. These intermediates can then transfer the nitrene group to other organic molecules. The choice of metal and ligands can significantly influence the outcome of the reaction, directing the nitrene to perform specific transformations such as aziridination of olefins or amination of C-H bonds. The directing effect of the trifluoromethyl groups in palladium-catalyzed reactions has been noted for its ability to control the site of functionalization through both electronic and steric effects. smolecule.com

| Catalyst Type | Typical Reaction | Product |

| Rhodium(II) complexes | C-H amination | Amines |

| Copper(I) complexes | Aziridination of alkenes | Aziridines |

| Palladium complexes | Cross-coupling reactions | Functionalized arenes |

Nucleophilic Reactivity of the Azide Moiety.smolecule.com

The azide group in this compound can act as a nucleophile, participating in reactions where it displaces a leaving group or adds to an unsaturated system. The electron-withdrawing trifluoromethyl groups can influence the nucleophilicity of the azide.

One of the most prominent applications of this nucleophilic character is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". smolecule.com In this reaction, the azide adds to a terminal alkyne to form a stable triazole ring. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.

The azide can also participate in nucleophilic substitution reactions, for instance, by reacting with alkyl halides to form more complex azido compounds. smolecule.com A common synthetic route to prepare this compound involves the diazotization of 3,5-bis(trifluoromethyl)aniline (B1329491) followed by treatment with sodium azide. smolecule.com An alternative approach is through the nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl halides with sodium azide. smolecule.com

Protonation Studies of Fluorinated Azides

Impact of Trifluoromethyl Groups on Chemical Behavior

Electronic Effects on Azide (B81097) Reactivity and Stability

The two trifluoromethyl groups on the benzene (B151609) ring exert a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring and, consequently, influences the attached azido (B1232118) group.

The primary impact on the azide group is the enhancement of its electrophilic character. The electron-withdrawing nature of the trifluoromethyl substituents makes the azide functionality more electron-deficient, which in turn accelerates its reaction with nucleophilic partners. This is particularly evident in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where 1-azido-3,5-bis(trifluoromethyl)benzene serves as a highly reactive coupling partner, leading to accelerated reaction rates for the formation of 1,2,3-triazoles. smolecule.com

The stability of this compound is also a key consideration. While organic azides can be thermally unstable, the electronic stabilization provided by the trifluoromethyl groups contributes to its relative stability. However, the choice of solvent can play a critical role. For instance, polar aprotic solvents are known to accelerate cycloaddition reactions by stabilizing the dipolar transition states. smolecule.com The synthesis of this compound typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline (B1329491), followed by treatment with sodium azide, a common method for introducing the azide functionality onto an electron-poor aromatic ring. smolecule.com

Table 1: Electronic Properties of the Trifluoromethyl Group

| Parameter | Value for -CF3 | Implication for this compound |

|---|---|---|

| Hammett Sigma (σ) | σ_m_ = 0.43 | Indicates strong electron-withdrawing inductive effect from the meta position. |

| σ_p_ = 0.54 | Demonstrates even stronger electron-withdrawal from the para position. | |

| Inductive Effect (σ_I_) | +0.39 | Quantifies the powerful electron-withdrawing nature through the sigma bond framework. beilstein-journals.org |

Influence on Regioselectivity in Cycloaddition Reactions

In [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, the regioselectivity is a crucial aspect. The electronic properties of the substituents on both the azide and the alkyne determine the orientation of the resulting triazole ring. The powerful electron-withdrawing trifluoromethyl groups in this compound play a decisive role in directing this regioselectivity.

For copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction with terminal alkynes almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This high regioselectivity is attributed to the electronic polarization of the azide, which is enhanced by the -CF3 groups. This predictability is highly valuable for the controlled synthesis of complex molecules and functional materials. smolecule.com Theoretical studies, often employing Density Functional Theory (DFT), have been used to rationalize the role of the trifluoromethyl group in controlling both the reactivity and regioselectivity in such cycloaddition reactions.

Table 2: Regioselectivity in the CuAAC Reaction of this compound

| Reactants | Predominant Product Isomer | Rationale |

|---|---|---|

| This compound + Terminal Alkyne (R-C≡CH) | 1-(3,5-bis(trifluoromethyl)phenyl)-4-substituted-1H-1,2,3-triazole | The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group directs the cycloaddition to favor the 1,4-isomer under copper catalysis. |

Effects on Supramolecular Interactions and Molecular Recognition

The 3,5-bis(trifluoromethyl)phenyl motif is a recognized building block in the field of supramolecular chemistry and molecular recognition. The unique electronic and steric properties imparted by the two -CF3 groups facilitate a range of non-covalent interactions.

The aromatic ring of this compound is electron-poor, which makes it a candidate for engaging in π-π stacking interactions with electron-rich aromatic systems. mdpi.comresearchgate.net Furthermore, the fluorine atoms of the trifluoromethyl groups can act as weak hydrogen bond acceptors. While not as strong as conventional hydrogen bonds, these C-H···F interactions can contribute to the stability of crystal lattices and supramolecular assemblies.

Computational studies on related molecules containing the 3,5-bis(trifluoromethyl)phenyl group have utilized Molecular Electrostatic Potential (MEP) mapping to identify electron-rich and electron-deficient regions. mdpi.comresearchgate.net Such analyses help in predicting the sites for non-covalent interactions, which are fundamental to molecular recognition processes where a host molecule selectively binds to a guest. The azide group itself can also participate in hydrogen bonding and other dipole-dipole interactions.

Table 3: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| π-π Stacking | Electron-poor aromatic ring | Interacts favorably with electron-rich aromatic rings. |

| Hydrogen Bonding | Fluorine atoms of -CF3 groups | Can act as weak acceptors for C-H or other hydrogen bond donors. |

| Dipole-Dipole | Azido group (-N3) | The polar nature of the azide group allows for electrostatic interactions. |

| Halogen Bonding | Not directly applicable | While not a halogen bond, the electron-deficient nature is analogous to perfluorinated aromatics used in halogen bonding studies. |

Modulation of Aromatic Ring Reactivity

The reactivity of the benzene ring itself is dramatically modulated by the two trifluoromethyl substituents. These groups are strongly deactivating towards electrophilic aromatic substitution (EAS).

The powerful inductive electron withdrawal by the two -CF3 groups makes the aromatic ring highly electron-deficient and therefore much less nucleophilic than benzene. masterorganicchemistry.comlibretexts.orgvanderbilt.edu This deactivation significantly slows down or prevents common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions under standard conditions. masterorganicchemistry.comlibretexts.orgvanderbilt.edu Any electrophilic attack that does occur would be directed to the meta position relative to the deactivating groups (i.e., the ortho and para positions relative to the azide).

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. byjus.comlibretexts.orgwikipedia.org While the azide group itself is not a typical leaving group in NAS, the principle remains that the trifluoromethyl groups activate the ring for attack by nucleophiles. This opposing reactivity profile compared to standard benzene chemistry is a hallmark of highly fluorinated aromatic compounds.

Table 4: Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituent Effect | Relative Rate of Nitration (approx.) |

|---|---|---|

| Benzene | Neutral (Reference) | 1 |

| Toluene | Activating (-CH3) | ~25 |

| (Trifluoromethyl)benzene | Deactivating (-CF3) | ~4 x 10-6 |

| 1,3-Bis(trifluoromethyl)benzene | Strongly Deactivating (2x -CF3) | Significantly less than 4 x 10-6 |

Applications in Organic Synthesis and Chemical Research

Construction of Nitrogen-Containing Heterocycles

The azide (B81097) functional group in 1-Azido-3,5-bis(trifluoromethyl)benzene serves as a key reactive handle for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These structures are of immense interest in medicinal chemistry and materials science due to their wide range of biological activities and unique physicochemical properties.

Synthesis of Fluorinated 1,2,3-Triazoles

The most prominent application of this compound is in the synthesis of fluorinated 1,2,3-triazoles. This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.com This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild conditions. beilstein-journals.org The resulting triazole ring is a stable and rigid scaffold that can mimic the properties of other functional groups, making it a valuable component in the design of new drugs and functional materials.

While direct examples of the synthesis of N-perfluoroalkylated triazole derivatives using this compound are not extensively detailed in the reviewed literature, the general methodology of rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles suggests a potential pathway. nih.gov This process allows for the transformation of triazoles into other nitrogen-containing heterocycles, indicating the possibility of synthesizing complex fluorinated structures. The 3,5-bis(trifluoromethyl)phenyl group, once incorporated into a triazole, can significantly influence the electronic properties and reactivity of the resulting molecule, potentially facilitating further transformations to yield N-perfluoroalkylated products.

The synthesis of fused and complex triazole scaffolds is an area of active research, driven by the need for novel molecular architectures with unique biological activities. While specific examples detailing the use of this compound for the direct synthesis of fused triazoles are not prevalent, the foundational CuAAC reaction provides a versatile platform for creating triazole-containing intermediates that can undergo subsequent cyclization reactions to form more complex, fused systems. The robust nature of the triazole ring formed in the click reaction makes it an ideal anchor point for building intricate molecular frameworks.

Formation of Other Heterocyclic Systems (e.g., Imidazoles, Azepines, Isoxazoles, Aziridines)

Beyond triazoles, the azide functionality of this compound can be leveraged to synthesize other important heterocyclic systems. Although direct, well-documented examples of its use for the following heterocycles are sparse, the general reactivity of aryl azides opens up synthetic possibilities:

Imidazoles: The van Leusen imidazole (B134444) synthesis is a classical method for forming imidazole rings. nih.gov While not directly involving an azide, the 3,5-bis(trifluoromethyl)phenyl moiety can be incorporated into precursors for such reactions.

Azepines: Azepines are seven-membered nitrogen-containing rings that are important structural motifs in various biologically active compounds. nepjol.infomdpi.com The synthesis of azepine derivatives can sometimes involve reactions of azides. researchgate.net

Isoxazoles: Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. nih.gov Their synthesis can be achieved through various routes, and while direct involvement of this compound is not commonly reported, the introduction of the 3,5-bis(trifluoromethyl)phenyl group into isoxazole (B147169) precursors is a viable strategy. researchgate.netrsc.org

Aziridines: Trifluoromethylated aziridines are valuable building blocks in organic synthesis. researchgate.net While their synthesis often involves different precursors, the reactivity of the azide group could potentially be exploited in novel synthetic routes.

Introduction of Fluorinated Moieties into Organic Molecules

The presence of two trifluoromethyl (-CF3) groups on the benzene (B151609) ring of this compound makes it an excellent reagent for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into a wide range of organic molecules. This particular fluorinated group is highly sought after in medicinal chemistry and drug design for its ability to significantly enhance the pharmacological properties of a molecule.

The trifluoromethyl groups are known to improve several key characteristics of drug candidates, including:

Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 groups are resistant to metabolic degradation, leading to a longer half-life of the drug in the body.

Lipophilicity: The fluorinated moiety increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets.

Through the CuAAC reaction, the 3,5-bis(trifluoromethyl)phenyl group can be readily attached to various molecular scaffolds, providing a straightforward method for incorporating these beneficial properties into new drug candidates and other functional organic molecules. nih.gov

Functionalization of Advanced Materials and Polymers for Research Purposes

The principles of click chemistry, for which this compound is a prime reagent, extend beyond small molecule synthesis into the realm of materials science and polymer chemistry. researchgate.net The azide group allows for the covalent attachment of the 3,5-bis(trifluoromethyl)phenyl moiety to the surfaces of materials and the backbones of polymers. smolecule.com

This functionalization can be used to:

Modify Surface Properties: Attaching this fluorinated group to the surface of a material can significantly alter its properties, such as hydrophobicity, chemical resistance, and biocompatibility. This is particularly useful in the development of advanced coatings, sensors, and biomedical devices.

Create Functional Polymers: By incorporating this compound into polymer chains, new materials with tailored properties can be synthesized. nih.gov For example, fluorinated polymers often exhibit unique thermal and chemical stability. The click reaction provides a highly efficient method for post-polymerization modification, allowing for the precise introduction of the desired functional group. acs.orgnih.gov

The 3,5-bis(trifluoromethyl)phenyl group can also serve as a useful tag for analytical purposes. The presence of multiple fluorine atoms allows for sensitive detection and characterization using 19F NMR spectroscopy. cfplus.cz

Below is a table summarizing the key applications of this compound:

| Application Area | Specific Use | Key Reaction | Resulting Structure/Modification |

| Organic Synthesis | Construction of Nitrogen-Containing Heterocycles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorinated 1,2,3-Triazoles |

| Various Cyclization Strategies | Other Heterocyclic Systems (potential) | ||

| Medicinal Chemistry | Introduction of Fluorinated Moieties | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Molecules with enhanced metabolic stability, lipophilicity, and binding affinity |

| Materials Science | Functionalization of Advanced Materials | Click Chemistry (CuAAC) | Surface-modified materials with altered properties |

| Polymer Chemistry | Synthesis of Functional Polymers | Click Polymerization / Post-Polymerization Modification | Polymers with tailored thermal and chemical properties |

Development of Spectroscopic Probes (e.g., 19F NMR Sensors)

The unique electronic properties of the this compound scaffold make it a valuable component in the development of spectroscopic probes, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two trifluoromethyl (CF₃) groups on the benzene ring provides a strong and distinct signal in ¹⁹F NMR, which is highly sensitive to the local chemical environment. This sensitivity is exploited in the design of molecular sensors that can report on binding events, conformational changes, and other molecular interactions.

The 3,5-bis(trifluoromethyl)benzyl azide, a closely related derivative, is utilized as a ¹⁹F NMR sensor. In this application, the six magnetically equivalent fluorine atoms of the two CF₃ groups act as the sensing unit. cfplus.cz When this probe is attached to a biomolecule or a material, changes in its surroundings lead to shifts in the ¹⁹F NMR signal, providing valuable structural and functional information. cfplus.cz This approach is particularly useful in structural biology and materials science for studying systems that are challenging to analyze by conventional NMR techniques.

In a notable application, a perfluorinated [¹⁹F]3,5-bis(trifluoromethyl)benzyl-based tag was developed to enhance spectral sensitivity in studies of protein-protein interactions. beilstein-journals.org This tag was introduced into a single cysteine residue of the Myc-Max heterodimer, an oncogenic transcription factor complex. The strong signal from the bis(trifluoromethyl)benzyl tag allowed for the interrogation of structural changes upon the formation of a quaternary complex with DNA and another binding partner, even at minimal protein concentrations. beilstein-journals.org The high sensitivity and metabolic inactivity of the trifluoromethyl groups make them excellent reporters for in-situ studies. nih.gov

The utility of the 3,5-bis(trifluoromethyl)phenyl group extends to the creation of sensor arrays for identifying neutral organic compounds. By incorporating this moiety into a molecular container, researchers have developed a system where the ¹⁹F NMR resonances of the host shift in a characteristic manner upon binding different analytes. core.ac.uk This creates a unique "fingerprint" for each guest molecule, allowing for the precise and simultaneous identification of multiple analytes in a complex mixture. core.ac.uk

Table 1: Application of this compound Scaffolds in ¹⁹F NMR Probes

| Application Area | Specific Moiety Used | Key Findings |

|---|---|---|

| Structural Biology | Perfluorinated [¹⁹F]3,5-bis(trifluoromethyl)benzyl tag | Boosted spectral sensitivity for studying protein-protein and protein-DNA interactions. beilstein-journals.org |

| Molecular Sensing | 3,5-Bis(trifluoromethyl)benzyl azide | The six magnetically equivalent fluorine atoms act as a sensitive NMR sensor of the molecular environment. cfplus.cz |

| Analyte Identification | 3,5-Bis(trifluoromethyl)phenyl group in a molecular container | Creates a ¹⁹F NMR fingerprint for the identification of various neutral organic compounds in a mixture. core.ac.uk |

Photoaffinity Labeling in Mechanistic Chemical Biology Research

Photoaffinity labeling is a powerful technique used in chemical biology to identify and study the interactions between small molecules and their biological targets, such as proteins. scispace.com This method involves a photoreactive probe that, upon activation with light, forms a covalent bond with nearby molecules, thereby "labeling" them for subsequent identification. The this compound structure contains key features—an aryl azide and trifluoromethyl groups—that are highly advantageous for the design of effective photoaffinity probes.

The aryl azide group is a commonly used photo-labile moiety. When exposed to UV light, it releases dinitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then insert into a variety of chemical bonds, including C-H and N-H bonds, in the binding site of a target protein, leading to a stable covalent linkage. elsevierpure.com This allows for the permanent capture of the ligand-protein interaction.

The trifluoromethyl groups on the benzene ring also play a crucial role. These electron-withdrawing groups can influence the photoreactivity of the azide group. nii.ac.jp Furthermore, the introduction of trifluoromethyl groups can enhance the metabolic stability and membrane permeability of the probe, which is beneficial for studies conducted in cellular environments. smolecule.com The trifluoromethyl moiety is also a feature of trifluoromethyldiazirines, another class of photophores, where it helps to suppress undesired diazo isomerization during photolysis. nii.ac.jp

While direct applications of this compound as a photoaffinity probe are not extensively detailed, its constituent parts are central to the design of such tools. For instance, azido-substituted aryltrifluoromethyldiazirines have been designed for the divergent synthesis of photoaffinity probe candidates, demonstrating the utility of combining azide and trifluoromethyl functionalities in a single aromatic unit. elsevierpure.com

Table 2: Key Functional Groups of this compound in Photoaffinity Labeling

| Functional Group | Role in Photoaffinity Labeling |

|---|---|

| Aryl Azide | Photoreactive group that forms a highly reactive nitrene upon UV irradiation to covalently label target biomolecules. elsevierpure.com |

| Bis(trifluoromethyl)phenyl | Enhances metabolic stability and cell permeability of the probe; the trifluoromethyl groups can also modulate the photoreactivity of the azide. nii.ac.jpsmolecule.com |

Synthesis of Non-Linear Optical (NLO) Chromophores for Materials Research

The 3,5-bis(trifluoromethyl)benzene moiety, the core of this compound, has been identified as a valuable building block in the synthesis of advanced materials with non-linear optical (NLO) properties. NLO materials are crucial for applications in optical communications, data processing, and sensor technology due to their ability to alter the properties of light. mdpi.com

In the design of NLO chromophores, a key challenge is to prevent the aggregation of molecules in the solid state, which can lead to a cancellation of their NLO effects. The bulky 3,5-bis(trifluoromethyl)benzene group can act as an "isolation group" to mitigate this issue. mdpi.comnih.gov By incorporating this group into the structure of NLO chromophores, it is possible to suppress detrimental dipole-dipole interactions between adjacent molecules. mdpi.comnih.govresearchgate.net

A study detailing the synthesis of novel NLO chromophores introduced a 3,5-bis(trifluoromethyl)benzene derivative into the π-conjugated bridge of the chromophore structure. mdpi.comnih.gov These chromophores consisted of a julolidinyl donor and tricyanofuran (TCF) or CF₃-tricyanofuran (CF₃-Ph-TCF) acceptors. mdpi.comnih.gov The inclusion of the 3,5-bis(trifluoromethyl)benzene isolation group was shown to effectively suppress intermolecular electrostatic interactions, particularly at higher chromophore concentrations in a polymer matrix. nih.gov

The resulting materials exhibited significant electro-optic (EO) activity. Poled films containing 35 wt% of a chromophore with the 3,5-bis(trifluoromethyl)benzene isolation group doped in amorphous polycarbonate showed an EO coefficient (r₃₃) of 54 pm/V at a wavelength of 1310 nm. mdpi.comnih.govnih.gov These chromophores also demonstrated good thermal stability, with decomposition temperatures above 220 °C. mdpi.comresearchgate.netnih.gov The combination of a moderate r₃₃ value, good thermal stability, and synthetic accessibility suggests the potential of these materials for applications in NLO devices. mdpi.comnih.gov

Table 3: Properties of NLO Chromophores Incorporating the 3,5-Bis(trifluoromethyl)benzene Moiety

| Chromophore Feature | Property | Value/Observation |

|---|---|---|

| Isolation Group | 3,5-Bis(trifluoromethyl)benzene derivative | Suppresses dipole-dipole interactions between chromophores. mdpi.comnih.gov |

| Electro-Optic Coefficient (r₃₃) | Poled film (35 wt% in polycarbonate) | 54 pm/V at 1310 nm. mdpi.comnih.govnih.gov |

| Thermal Stability | Decomposition Temperature (T_d) | Above 220 °C. mdpi.comresearchgate.netnih.gov |

| Synthetic Utility | Cu(I)-catalyzed click reaction | Can be used to introduce the isolation group into the π-conjugated bridge. mdpi.com |

Advanced Characterization and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Azido-3,5-bis(trifluoromethyl)benzene and to understanding its chemical nature.

While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetrical substitution on the benzene (B151609) ring, two distinct signals are anticipated in the aromatic region. A singlet for the proton at the C4 position and another singlet for the two equivalent protons at the C2 and C6 positions.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. The carbons directly bonded to the trifluoromethyl groups (C3 and C5) would appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the azide (B81097) group (C1) and the other aromatic carbons (C2, C4, C6) would also have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single sharp singlet, as the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. A chemical shift around -63 ppm is typical for trifluoromethyl groups attached to a benzene ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Aromatic region | Singlet | H-4 |

| Aromatic region | Singlet | H-2, H-6 | |

| ¹³C | ~140-145 ppm | Singlet | C1-N₃ |

| ~130-135 ppm | Quartet | C3, C5-CF₃ | |

| ~120-130 ppm | Singlet | C2, C6 | |

| ~115-120 ppm | Singlet | C4 | |

| ~123 ppm | Quartet | -CF₃ |

The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to its key functional groups.

The most prominent feature is a strong and sharp absorption band associated with the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the range of 2100-2160 cm⁻¹. Another key feature is the presence of very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the two trifluoromethyl (-CF₃) groups. Aromatic C-H and C=C stretching vibrations are also expected in their usual regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2120 | Strong, Sharp | Asymmetric Stretch (ν_as) | Azide (-N₃) |

| 1100-1350 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic Ring |

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Based on its molecular formula, C₈H₃F₆N₃, the exact molecular weight is 255.12 g/mol . nih.govsmolecule.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 255. A characteristic and often prominent fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, molecular weight 28). This would result in a significant fragment ion peak at m/z 227, corresponding to the [M-N₂]⁺ ion.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 255 | [M]⁺ | [C₈H₃F₆N₃]⁺ |

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, which is typical for aromatic compounds. These absorptions arise from π → π* electronic transitions within the benzene ring. The presence of the azide and trifluoromethyl substituents will influence the exact position and intensity of these absorption maxima (λ_max).

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. An XRD study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions. However, as of now, a published crystal structure for this specific compound is not available in the literature.

Computational Chemistry Methodologies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental techniques for characterizing molecules like this compound. cuny.edu These methods can predict and help interpret spectroscopic data, as well as provide insights into the molecule's electronic structure and reactivity.

Commonly employed methods for this class of compounds include using the B3LYP functional with a basis set such as 6-311+G(d,p). mdpi.comresearchgate.net Such calculations can be used for:

Geometry Optimization: To determine the most stable, low-energy three-dimensional structure of the molecule.

Vibrational Analysis: To calculate theoretical IR frequencies, which can be compared with experimental spectra to aid in the assignment of absorption bands.

NMR Chemical Shift Prediction: To compute theoretical NMR shifts, which can assist in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR spectra.

Electronic Property Analysis: To calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

These computational approaches provide a deeper understanding of the fundamental properties of this compound, guiding its application in synthesis and materials science. researchgate.net

Density Functional Theory (DFT) Calculations

A thorough search did not yield any peer-reviewed articles presenting Density Functional Theory (DFT) calculations performed explicitly on this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide fundamental information about the molecule's geometry, stability, and electronic properties. However, without specific studies, no data can be presented for the following areas.

There are no available published data regarding the optimized molecular geometry of this compound. Such studies would determine the most stable three-dimensional arrangement of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. Conformational analysis, which would explore the energy landscape related to the rotation around single bonds (such as the C-N bond of the azide group), is also undocumented.

Detailed analysis of the electronic structure, including the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO analysis is critical for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

No computational investigations into the reaction mechanisms involving this compound were found. DFT is frequently used to model reaction pathways, identify transition states, and calculate activation energies for processes such as thermal decomposition of the azide group or its participation in cycloaddition reactions. This information is fundamental to predicting its chemical behavior under various conditions.

The literature search did not uncover any studies where DFT was used to predict the spectroscopic properties (such as infrared, Raman, or NMR spectra) of this compound. Such theoretical predictions are often correlated with experimental data to confirm molecular structures and assign spectral features.

Ab Initio Quantum Chemical Calculations

Similarly, there is no evidence of ab initio quantum chemical calculations being published for this compound. Ab initio methods are based on first principles without the inclusion of empirical parameters, often providing a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. The absence of such studies means that a high-accuracy theoretical benchmark for the molecule's properties is not available in the literature.

Q & A

What are the optimal synthetic conditions for 1-Azido-3,5-bis(trifluoromethyl)benzene, and how does scale-up affect yield?

Basic Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or diazotization. A validated procedure involves refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography using pentane . For small-scale synthesis (0.02 mol), yields of ~80% are achievable . Scaling up may reduce yields due to inefficient heat distribution or solvent removal; optimizing reflux time and solvent volume (e.g., using high-boiling-point solvents) can mitigate this. Comparative studies with bromo/chloro analogs (e.g., 3,5-bis(trifluoromethyl)bromobenzene) suggest that leaving group reactivity influences reaction kinetics .

How is this compound characterized, and what analytical discrepancies might arise?

Basic Methodological Answer:

Characterization relies on ¹H/¹³C NMR and mass spectrometry. Key NMR signals include aromatic protons (δ ~7.26 ppm) and trifluoromethyl carbons (δ ~125–130 ppm) . Discrepancies in reported chemical shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO) or impurities. For example, residual azide precursors (e.g., NaN₃) can broaden peaks. Cross-referencing with analogs like 3,5-bis(trifluoromethyl)phenyl isothiocyanate (δ 160.8 ppm for carbonyl) helps validate assignments .

How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in click chemistry?

Advanced Research Insight:

The CF₃ groups enhance electrophilicity of the azide, accelerating Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This is critical in synthesizing triazole-linked polymers or bioconjugates. Comparative studies with non-fluorinated analogs show a 3–5× rate increase due to reduced electron density at the azide group . However, steric hindrance from CF₃ may reduce regioselectivity in strained dipolarophiles.

What safety protocols are essential when handling this azide, given its structural analogs?

Methodological Safety Guidelines:

While direct safety data for this compound are limited, structurally similar azides (e.g., aryl azides) are shock-sensitive. Recommendations include:

- Storage at –20°C under inert gas (N₂/Ar).

- Avoid grinding or rapid heating.

- Use blast shields during synthesis.

Analogous compounds like 2,5-bis(trifluoromethyl)nitrobenzene highlight risks of exothermic decomposition . Always consult reactivity data for trifluoromethylated aromatics .

How is this compound applied in enantioselective organocatalysis?

Advanced Application Example:

It serves as a precursor for thiourea-amide catalysts used in asymmetric Michael additions. The azide reacts with prolinol derivatives to form chiral catalysts, where the CF₃ groups enhance hydrogen-bonding interactions with substrates. In one study, catalysts derived from this compound achieved >90% enantiomeric excess (ee) in β-nitrostyrene reactions .

How to resolve contradictions in reported reaction pathways for azide derivatization?

Data Contradiction Analysis:

Discrepancies may arise from competing mechanisms (e.g., Staudinger vs. CuAAC). For example, in the presence of triphenylphosphine, the azide may form iminophosphoranes instead of triazoles. To confirm pathways:

- Monitor intermediates via in situ IR (azide peak at ~2100 cm⁻¹).

- Compare kinetics with control reactions using non-fluorinated azides .

What are the environmental and regulatory considerations for this compound?

Advanced Regulatory Insight:

While not explicitly regulated, trifluoromethylated aromatics often fall under REACH or TSCA guidelines due to persistence. Analogous compounds like 1,4-dibromo-2,5-bis(trifluoromethyl)benzene are restricted at ≥1% concentrations . Researchers must document waste disposal via incineration with scrubbing for HF byproducts.

How does this azide compare to isothiocyanate derivatives in functionalization reactions?

Comparative Reactivity Study:

Unlike isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate), the azide enables "click" chemistry but requires metal catalysts. Isothiocyanates react spontaneously with amines (e.g., forming thioureas), whereas azides need alkyne partners. The CF₃ groups in both enhance electrophilicity but may reduce solubility in polar solvents .

What computational methods predict the compound’s stability under thermal stress?

Advanced Methodological Approach:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model decomposition pathways. The azide’s activation energy for decomposition (~150 kJ/mol) is lower than non-fluorinated analogs, aligning with experimental DSC data showing exothermic peaks at ~120°C .

How to troubleshoot low yields in azide-alkyne cycloadditions using this compound?

Methodological Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.